molecular formula C23H20N2O2 B4066519 1-(1,2-dihydroacenaphthylen-5-yl)-5-oxo-N-phenylpyrrolidine-3-carboxamide

1-(1,2-dihydroacenaphthylen-5-yl)-5-oxo-N-phenylpyrrolidine-3-carboxamide

Cat. No.: B4066519
M. Wt: 356.4 g/mol
InChI Key: AODSNUMNTOTDQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,2-dihydroacenaphthylen-5-yl)-5-oxo-N-phenylpyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenyl group, and an acenaphthylene moiety

Preparation Methods

The synthesis of 1-(1,2-dihydroacenaphthylen-5-yl)-5-oxo-N-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the acenaphthylene moiety: This can be achieved through the cyclization of naphthalene derivatives under specific conditions.

    Introduction of the pyrrolidine ring: This step involves the reaction of the acenaphthylene derivative with a suitable amine to form the pyrrolidine ring.

    Attachment of the phenyl group:

Industrial production methods for this compound may involve optimization of these synthetic routes to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

1-(1,2-dihydroacenaphthylen-5-yl)-5-oxo-N-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1,2-dihydroacenaphthylen-5-yl)-5-oxo-N-phenylpyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(1,2-dihydroacenaphthylen-5-yl)-5-oxo-N-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-(1,2-dihydroacenaphthylen-5-yl)-5-oxo-N-phenylpyrrolidine-3-carboxamide can be compared with similar compounds such as:

    1-(1,2-dihydroacenaphthylen-5-yl)ethanol: This compound has a similar acenaphthylene moiety but differs in the functional groups attached.

    1-(1,2-dihydroacenaphthylen-5-yl)ethanone: Another similar compound with a ketone group instead of the pyrrolidine ring.

    N-(1,2-dihydroacenaphthylen-5-yl)methanesulfonamide: This compound contains a sulfonamide group, making it different in terms of reactivity and applications.

Properties

IUPAC Name

1-(1,2-dihydroacenaphthylen-5-yl)-5-oxo-N-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c26-21-13-17(23(27)24-18-6-2-1-3-7-18)14-25(21)20-12-11-16-10-9-15-5-4-8-19(20)22(15)16/h1-8,11-12,17H,9-10,13-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODSNUMNTOTDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)N4CC(CC4=O)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,2-dihydroacenaphthylen-5-yl)-5-oxo-N-phenylpyrrolidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(1,2-dihydroacenaphthylen-5-yl)-5-oxo-N-phenylpyrrolidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
1-(1,2-dihydroacenaphthylen-5-yl)-5-oxo-N-phenylpyrrolidine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(1,2-dihydroacenaphthylen-5-yl)-5-oxo-N-phenylpyrrolidine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
1-(1,2-dihydroacenaphthylen-5-yl)-5-oxo-N-phenylpyrrolidine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
1-(1,2-dihydroacenaphthylen-5-yl)-5-oxo-N-phenylpyrrolidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.